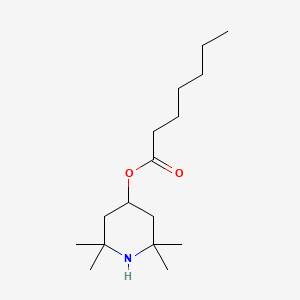
Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
nAChR-IN-1: (2,2,6,6-テトラメチルピペリジン-4-イルヘプタノエート) は、テトラメチルピペリジンヘプタノエート化合物です。 α5、α6、またはβ3サブユニットを欠くニコチン性アセチルコリン受容体(nAChRs) の選択的阻害剤として作用します 。これらの受容体は神経伝達物質アセチルコリンに反応し、さまざまな生理学的プロセスにおいて重要な役割を果たします。
2. 製法
合成経路:: nAChR-IN-1の合成経路には、以下の手順が含まれます。
ヘプタン酸誘導体の形成: ヘプタン酸誘導体から開始します。
テトラメチルピペリジンの付加: ヘプタン酸誘導体にテトラメチルピペリジン基を導入します。
エステル化: テトラメチルピペリジンとヘプタン酸部分の間でエステル結合を形成します。
試薬: ヘプタン酸、テトラメチルピペリジン、カップリング剤(例:DCC、EDC)、および溶媒(例:DMF、DMSO)。
条件: 通常、不活性雰囲気(アルゴンまたは窒素)下、室温またはわずかに昇温で実施されます。
工業生産:: nAChR-IN-1の工業生産には、合成プロセスをスケールアップしながら、高純度と収率を確保することが含まれます。
準備方法
Synthetic Routes:: The synthetic route for nAChR-IN-1 involves the following steps:
Heptanoic Acid Derivative Formation: Start with a heptanoic acid derivative.
Tetramethylpiperidine Addition: Introduce a tetramethylpiperidine group to the heptanoic acid derivative.
Esterification: Form the ester linkage between the tetramethylpiperidine and heptanoic acid moieties.
Reagents: Heptanoic acid, tetramethylpiperidine, coupling agents (e.g., DCC, EDC), and solvents (e.g., DMF, DMSO).
Conditions: Typically carried out under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperatures.
Industrial Production:: The industrial production of nAChR-IN-1 involves scaling up the synthetic process while ensuring high purity and yield.
化学反応の分析
反応の種類::
エステル化: エステル結合を形成する重要な反応です。
置換: テトラメチルピペリジン基の導入。
還元: 官能基の還元(該当する場合)。
エステル化: カップリング剤(例:DCC、EDC)と穏やかな酸性条件を使用します。
置換: テトラメチルピペリジンと適切な溶媒を使用します。
還元: 還元剤(例:LiAlH4、NaBH4)を使用します。
主な生成物:: 主な生成物はnAChR-IN-1そのものであり、テトラメチルピペリジンヘプタノエート構造によって特徴付けられます。
4. 科学研究への応用
nAChR-IN-1は、さまざまな分野で応用されています。
化学: nAChRsおよび関連する受容体を研究するためのツール化合物として。
生物学: ニューロンシグナル伝達および神経伝達におけるnAChRsの役割を調査しています。
医学: 神経疾患における潜在的な治療応用。
業界: nAChRsを標的とする新規薬物の研究開発。
科学的研究の応用
nAChR-IN-1 finds applications in various fields:
Chemistry: As a tool compound for studying nAChRs and related receptors.
Biology: Investigating the role of nAChRs in neuronal signaling and neurotransmission.
Medicine: Potential therapeutic applications in neurological disorders.
Industry: Research and development of novel drugs targeting nAChRs.
作用機序
この化合物の作用機序には、nAChRsへの結合と活性調節が含まれます。分子標的には特定の受容体サブユニットが含まれ、ニューロン機能とシグナル伝達経路に下流効果をもたらします。
類似化合物との比較
nAChR-IN-1は特定の受容体サブユニットに対する選択性によりユニークですが、関連する他の化合物には以下が含まれます。
- [化合物 A]: [簡単な説明]
- [化合物 B]: [簡単な説明]
- [化合物 C]: [簡単な説明]
nAChR-IN-1の独自の特性は、科学的な探求と潜在的な治療開発にとって貴重なツールであることを忘れないでください .
特性
分子式 |
C16H31NO2 |
|---|---|
分子量 |
269.42 g/mol |
IUPAC名 |
(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate |
InChI |
InChI=1S/C16H31NO2/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13/h13,17H,6-12H2,1-5H3 |
InChIキー |
PWWKJRFUJIFGGD-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
正規SMILES |
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
同義語 |
2,2,6,6-tetramethylpiperidin-4-yl heptanoate TMPH cpd |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















